molecular formula C15H17NO4 B2551139 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-34-8

1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B2551139
CAS No.: 924775-34-8
M. Wt: 275.304
InChI Key: NYDZDLACUVHREM-UHFFFAOYSA-N
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Description

1-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (AHSP) is a naturally occurring compound found in some plants, fungi, and bacteria. It is a member of the spirochromene family and has a variety of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. AHSP has been studied extensively in the laboratory and is being used in various scientific research applications.

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, such as 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one, have gained popularity in drug discovery programs due to their structural uniqueness and potential therapeutic benefits. These compounds are explored for their ability to interact with various pharmacological targets, offering new avenues for medicinal chemistry research. The synthetic methodologies for constructing spiropiperidines have been extensively reviewed, highlighting the interest in these compounds for drug development (Griggs, Tape, & Clarke, 2018).

Antioxidant Applications

Spirocyclic derivatives, including those containing the piperidine ring, have shown significant antioxidant activities. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. The review by Acosta-Quiroga et al. (2021) discusses the synthesis and antioxidant activities of spiro compounds, suggesting their potential as drug candidates for diseases caused by oxidative stress (Acosta-Quiroga et al., 2021).

Environmental Remediation

Phenanthrene biodegradation studies have shown that specific microbial species, such as sphingomonads, can metabolize polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, a structure related to the chromene moiety in spiropiperidines. These microorganisms can transform environmental pollutants into less harmful compounds, highlighting the relevance of structural analogs like this compound in understanding and enhancing biodegradation processes (Waigi et al., 2015).

Chemical Synthesis and Modification

The synthesis of 6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with pharmacological importance, is related to the chemical framework of this compound. Reviews on synthetic protocols for these compounds provide insights into methodologies that could be applied to modify and enhance the properties of spiropiperidines for various applications (Mazimba, 2016).

Properties

IUPAC Name

1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZDLACUVHREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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